3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves multiple stepsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the imino group can interact with nucleophilic sites in biological molecules. The bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
- 3,5-dibromo-4-methylaniline
- dl-2,3-dibromo-1,4-butanediol
Uniqueness
3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenolic ring This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
Properties
Molecular Formula |
C14H9Br2Cl2NO2 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
3,4-dibromo-2-[(3,4-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H9Br2Cl2NO2/c1-21-12-5-9(15)13(16)8(14(12)20)6-19-7-2-3-10(17)11(18)4-7/h2-6,20H,1H3 |
InChI Key |
XRJHEJMGRHNIQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl)Br)Br |
Origin of Product |
United States |
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